2,7-Naphthalenedisulfonyl dichloride, 4-iodo-

Description

This compound belongs to the class of aromatic sulfonyl chlorides, which are highly reactive intermediates in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceuticals.

Its classification as a combustible solid (storage code 11) and Water Hazard Class 3 (WGK 3) underscores the need for careful handling due to environmental and safety risks .

Properties

CAS No. |

652156-94-0 |

|---|---|

Molecular Formula |

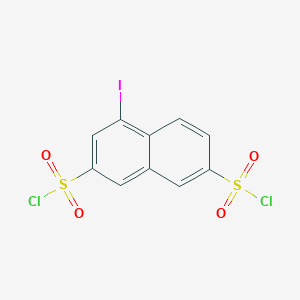

C10H5Cl2IO4S2 |

Molecular Weight |

451.1 g/mol |

IUPAC Name |

4-iodonaphthalene-2,7-disulfonyl chloride |

InChI |

InChI=1S/C10H5Cl2IO4S2/c11-18(14,15)7-1-2-9-6(3-7)4-8(5-10(9)13)19(12,16)17/h1-5H |

InChI Key |

ITZWGJVRYORKDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- typically involves the sulfonation of naphthalene followed by chlorination and iodination. The general steps are as follows:

Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.

Chlorination: The sulfonic acid groups are then converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl chloride groups in 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The iodine atom can be reduced to form the corresponding naphthalene derivative without the iodine substituent.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

Sulfonate Thioester Derivatives: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Utilized in the preparation of functional materials with specific properties such as conductivity and fluorescence.

Biology and Medicine:

Bioconjugation: Employed in the modification of biomolecules for labeling and detection purposes.

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Industry:

Polymer Chemistry: Used in the synthesis of sulfonated polymers with applications in ion exchange resins and membranes.

Dye and Pigment Industry: Utilized in the production of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- involves its reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The iodine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | Substituent Positions | Halogen/Functional Groups | Molecular Complexity |

|---|---|---|---|

| 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- | 2,7-SO₂Cl; 4-I | Iodine, Chlorine | High (disulfonyl + iodine) |

| 1,6-Naphthalenedisulfonyl dichloride | 1,6-SO₂Cl | Chlorine | Moderate (disulfonyl) |

| Anthracene-9-sulfonyl chloride | 9-SO₂Cl | Chlorine | Low (monosulfonyl) |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 1,3-SO₃⁻K⁺; 7-OH | Hydroxyl, Potassium | Ionic disulfonate |

Key Observations :

- Halogen Effects : The iodine atom in the target compound introduces steric bulk and polarizability compared to chlorine in analogs like 1,6-naphthalenedisulfonyl dichloride. This may enhance electrophilicity at the sulfonyl chloride groups or influence regioselectivity in substitution reactions .

- Positional Isomerism : The 2,7-disubstitution pattern may confer distinct solubility and crystallinity compared to 1,6-isomers due to differences in molecular symmetry .

- Ionic vs. Covalent Derivatives : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) is an ionic, water-soluble disulfonate, contrasting sharply with the covalent, hydrophobic sulfonyl chlorides .

Biological Activity

2,7-Naphthalenedisulfonyl dichloride, 4-iodo- is a compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₁₁H₈Cl₂I₄O₄S₂

- Molecular Weight : 397.06 g/mol

- Structure : The compound features a naphthalene backbone with sulfonyl and iodo substituents, which influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2,7-naphthalenedisulfonyl dichloride exhibit significant antimicrobial activity. The sulfonyl groups are known to enhance the solubility and bioavailability of the compounds, facilitating their interaction with microbial membranes.

- Case Study : A study demonstrated that derivatives of naphthalene sulfonyl chlorides showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the dichloride group was crucial for the antimicrobial efficacy observed in vitro.

Anti-Cancer Activity

The compound has been investigated for its potential anti-cancer properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Research Findings : In a controlled study, 2,7-naphthalenedisulfonyl dichloride was shown to induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a promising avenue for further research in cancer therapeutics.

The biological activity of 2,7-naphthalenedisulfonyl dichloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both microbial and cancer cells.

- Membrane Disruption : Its structure allows it to integrate into lipid membranes, disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to this compound can lead to increased ROS production, contributing to cell death in pathogens and cancer cells alike.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.